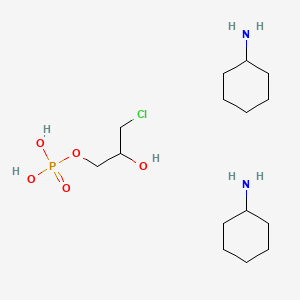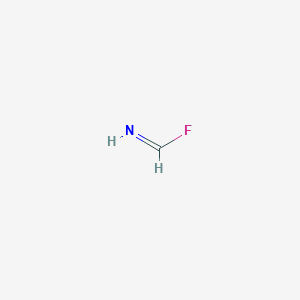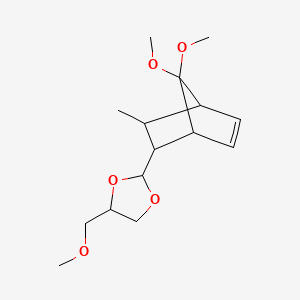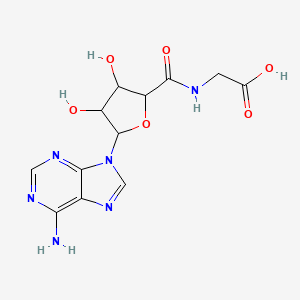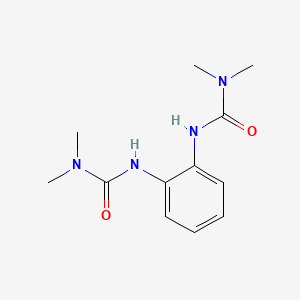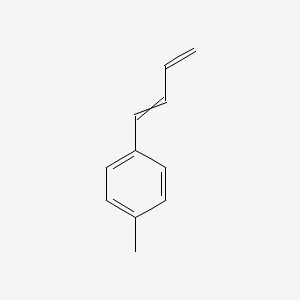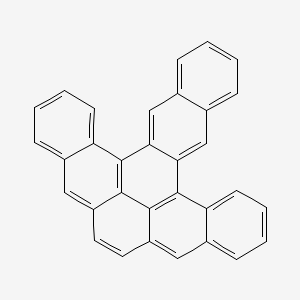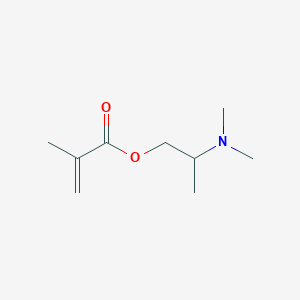
2-(Dimethylamino)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is an ester of methacrylic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and distillation are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(dimethylamino)propanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products
Polymerization: Poly(this compound)
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methacrylic acid and 2-(dimethylamino)propanol
Applications De Recherche Scientifique
2-(Dimethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of drug delivery systems and bio-compatible materials.
Medicine: Investigated for its potential use in creating hydrogels and other materials for medical implants and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)propyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The dimethylamino group can interact with various molecular targets, facilitating the formation of complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cellular processes and drug delivery mechanisms.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)propyl 2-methylprop-2-enoate can be compared with other methacrylate esters such as:
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with an ethyl group instead of a propyl group.
2-(Diisopropylamino)ethyl methacrylate: Contains a diisopropylamino group, offering different steric and electronic properties.
2-(Dimethylamino)propyl methacrylate: Lacks the methyl group on the prop-2-enoate moiety.
These compounds share similar reactivity but differ in their physical properties and specific applications, making this compound unique in its versatility and range of uses.
Propriétés
Numéro CAS |
33387-98-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(dimethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-6-8(3)10(4)5/h8H,1,6H2,2-5H3 |
Clé InChI |
TYGAZONLNDYWTN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C(=C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


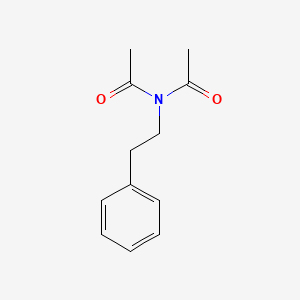
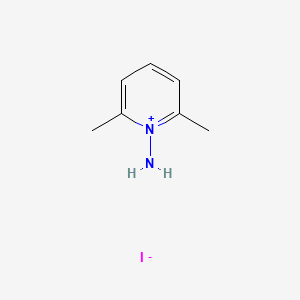
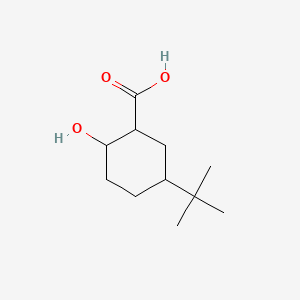
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

